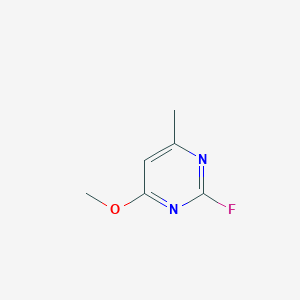

1-ブロモ-3-クロロ-5-メトキシベンゼン

概要

説明

Synthesis Analysis

The synthesis of halogenated methoxybenzenes, including compounds similar to 1-bromo-3-chloro-5-methoxybenzene, has been documented in various studies. An efficient synthesis route for closely related compounds emphasizes the role of specific reagents and conditions to achieve high yields and selectivity. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the complexity and precision required in synthesizing halogenated methoxybenzenes (Hirokawa, Horikawa, & Kato, 2000).

Molecular Structure Analysis

Molecular structure analyses of halogenated methoxybenzenes reveal intricate details about their geometrical configuration and atomic interactions. Studies on compounds like tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate provide insights into the coordination geometry around the central atom and the distances between atoms, which are crucial for understanding the chemical behavior of these compounds (Sharutin & Sharutina, 2016).

科学的研究の応用

ポリ塩化ビフェニル誘導体の合成

1-ブロモ-3-クロロ-5-メトキシベンゼンは、モノおよびジメトキシ化ポリ塩化ビフェニル誘導体の合成に使用されます . この合成戦略により、以前は容易にアクセスできなかった、さまざまなモノおよびジメトキシ化PCB誘導体に簡単にアクセスできます .

環境科学と汚染研究

この化合物は、環境科学と汚染研究において重要な役割を果たします。 ポリ塩化ビフェニル(PCB)の研究に使用され、PCBはさまざまな健康への悪影響に関与する環境汚染物質です .

代謝物の研究

1-ブロモ-3-クロロ-5-メトキシベンゼンは、PCBの代謝物の研究に使用されます。 哺乳類では、PCBはシトクロムP450酵素によって代謝されて、水酸化PCB(OH-PCB)になります .

臭素-マグネシウム交換反応

1-ブロモ-3-クロロ-5-メトキシベンゼンは、THF中0℃でi-PrMgCl-LiClと臭素-マグネシウム交換反応を起こし、電子求引基によって著しく促進されます .

アリールハライドのシアン化

この化合物は、K4[Fe(CN)6]をシアネート源として、さまざまなアリールハライドのシアン化のための新しい触媒系の適用を研究するための試験基質として機能します .

化学合成

作用機序

Target of Action

1-Bromo-3-chloro-5-methoxybenzene, like other benzene derivatives, primarily targets the aromatic ring structure of organic compounds. The aromatic ring is a key structural component in many biological molecules, including proteins, nucleic acids, and lipids .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

- In the first, slow or rate-determining step, the electrophile (in this case, 1-Bromo-3-chloro-5-methoxybenzene) forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The electrophilic aromatic substitution reaction of 1-Bromo-3-chloro-5-methoxybenzene can affect various biochemical pathways, particularly those involving aromatic compounds. The exact pathways and their downstream effects would depend on the specific biological context and the other molecules present .

Pharmacokinetics

Like other benzene derivatives, it is likely to be absorbed and distributed throughout the body, metabolized (possibly via electrophilic aromatic substitution reactions), and eventually excreted .

Result of Action

The molecular and cellular effects of 1-Bromo-3-chloro-5-methoxybenzene’s action would depend on the specific targets and pathways involved. In general, the compound’s electrophilic aromatic substitution reactions could lead to changes in the structure and function of target molecules, potentially affecting cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Bromo-3-chloro-5-methoxybenzene. For instance, the compound’s reactivity and stability might be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s efficacy could be influenced by biological factors, such as the specific targets and pathways present in a given biological context .

Safety and Hazards

1-Bromo-3-chloro-5-methoxybenzene is considered hazardous . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is harmful by inhalation, in contact with skin, and if swallowed .

生化学分析

Biochemical Properties

The biochemical properties of 1-Bromo-3-chloro-5-methoxybenzene are not well-studied. It is known that brominated and chlorinated compounds can participate in various biochemical reactions, often acting as electrophiles. They can interact with enzymes, proteins, and other biomolecules, often through electrophilic aromatic substitution reactions .

Cellular Effects

Similar halogenated compounds can influence cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism .

Molecular Mechanism

It is known that halogenated compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature .

Metabolic Pathways

Halogenated compounds can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

Similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

特性

IUPAC Name |

1-bromo-3-chloro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOGGSKPTKSAXHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620624 | |

| Record name | 1-Bromo-3-chloro-5-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174913-12-3 | |

| Record name | 1-Bromo-3-chloro-5-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174913-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-chloro-5-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B65094.png)

![Benzo[d]oxazol-5-ol](/img/structure/B65095.png)

![2H-Imidazole-2-thione, 1,3-dihydro-1-[(4-methoxyphenyl)amino]-4-methyl-5-phenyl-](/img/structure/B65100.png)

![Furo[2,3-c]pyridine-7-methanamine](/img/structure/B65110.png)

![(6-Methoxybenzo[b]thiophen-2-yl)boronic acid](/img/structure/B65121.png)